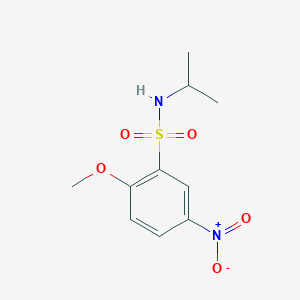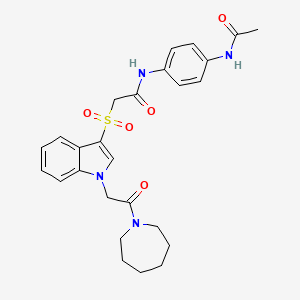
Cyclopropylmethyl 1-methyltriazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylmethyl 1-methyltriazole-4-carboxylate (CMTC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. Additionally, we will explore the future directions for CMTC research.
Mécanisme D'action
The mechanism of action of Cyclopropylmethyl 1-methyltriazole-4-carboxylate is not fully understood, but it has been reported to inhibit the activity of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been reported to interact with DNA and RNA.
Biochemical and Physiological Effects:
Cyclopropylmethyl 1-methyltriazole-4-carboxylate has been reported to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, DNA and RNA interaction, and antioxidant activity. It has also been reported to exhibit cytotoxic effects against cancer cells and antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclopropylmethyl 1-methyltriazole-4-carboxylate in lab experiments is its potential as a building block for the synthesis of other compounds. It also exhibits various biological activities, making it a potential drug candidate. However, the yield of Cyclopropylmethyl 1-methyltriazole-4-carboxylate using current synthesis methods is relatively low, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for Cyclopropylmethyl 1-methyltriazole-4-carboxylate research, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action. Additionally, further studies on its biochemical and physiological effects could lead to the discovery of new applications for Cyclopropylmethyl 1-methyltriazole-4-carboxylate in various fields.
In conclusion, Cyclopropylmethyl 1-methyltriazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for Cyclopropylmethyl 1-methyltriazole-4-carboxylate research, and further studies could lead to the discovery of new applications for this compound.
Méthodes De Synthèse
Cyclopropylmethyl 1-methyltriazole-4-carboxylate can be synthesized using various methods, including the reaction of cyclopropylmethylamine with methyl isocyanate and sodium azide. Another method involves the reaction of 1-cyclopropylmethyl-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride and then reacting the resulting acid chloride with methylamine. The yield of Cyclopropylmethyl 1-methyltriazole-4-carboxylate using these methods ranges from 40-70%.
Applications De Recherche Scientifique
Cyclopropylmethyl 1-methyltriazole-4-carboxylate has been used in scientific research for various applications, including as a building block for the synthesis of other compounds, as a ligand for metal complexes, and as a potential drug candidate. It has been reported to exhibit antimicrobial, antiviral, and antitumor properties.
Propriétés
IUPAC Name |
cyclopropylmethyl 1-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11-4-7(9-10-11)8(12)13-5-6-2-3-6/h4,6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUFRZFSNRDRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2883225.png)


![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2883231.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2883232.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide](/img/structure/B2883235.png)
![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)
![Methyl 3-({[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2883239.png)

![11-(3,4-Dimethylphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2883242.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)
![N-cyclohexyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2883247.png)